molecular formula C11H15Cl2N B001062 Lorcaserin hydrochloride CAS No. 846589-98-8

Lorcaserin hydrochloride

Numéro de catalogue B001062
Numéro CAS: 846589-98-8
Poids moléculaire: 232.15 g/mol
Clé InChI: ITIHHRMYZPNGRC-QRPNPIFTSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Lorcaserin hydrochloride is a drug primarily used in the management of obesity. It acts as a selective serotonin 2C receptor agonist, influencing the brain's satiety center to decrease food intake. Unlike other weight management drugs, lorcaserin has a unique mechanism of action, focusing on serotonin receptors to help patients achieve and maintain weight loss.

Synthesis Analysis

The synthesis of lorcaserin hydrochloride has been refined to improve yield and purity. A novel synthesis method involves six steps, starting with N-protection of 2-(4-chlorophenyl)ethanamine, followed by N-alkylation, deprotection, intramolecular Friedel–Crafts alkylation, chiral resolution, and finally salification to achieve lorcaserin hydrochloride with high purity and enantioselectivity (Zhu et al., 2015).

Molecular Structure Analysis

The molecular structure and fragmentation profile of lorcaserin hydrochloride hemihydrate have been extensively studied. The analysis revealed detailed intra and intermolecular features, providing insights into its crystalline state, which is crucial for understanding its drug properties (Ribeiro et al., 2021).

Chemical Reactions and Properties

Lorcaserin's efficacy as a selective serotonin 5-HT2C receptor agonist is attributed to its chemical structure, allowing it to interact specifically with these receptors. This specificity minimizes the drug's action on other serotonin receptor types, such as 5-HT2A and 5-HT2B, which are associated with undesired effects (Smith et al., 2008).

Physical Properties Analysis

The physical properties of lorcaserin, including its solubility, stability under various conditions, and crystalline form, are essential for its formulation and efficacy as a medication. A comprehensive understanding of these properties ensures the drug's optimal delivery and action within the body.

Chemical Properties Analysis

The chemical properties of lorcaserin, including its reactivity and interactions with biological molecules, underpin its mechanism of action. Its selective agonism of the 5-HT2C receptors leads to reduced appetite and subsequent weight loss in patients. The drug's metabolism involves various cytochrome P450 enzymes, highlighting its complex pharmacokinetics (Usmani et al., 2012).

Applications De Recherche Scientifique

1. Inhibition of Glucose-Stimulated Insulin Secretion

  • Summary of Application : Lorcaserin, a serotonergic agonist specific to the 5-hydroxytryptamine 2c receptor (5-HT 2C R), is known to restrain patients’ appetite and improve insulin sensitivity and hyperinsulinemia mainly through activating 5-HT 2C R in the hypothalamus .
  • Methods of Application : The study found that dose-dependent activation of 5-HT 2C R by lorcaserin suppressed glucose-stimulated insulin secretion (GSIS) and SB242084 or knockdown of 5-HT 2C R abolished lorcaserin’s effect in vitro .
  • Results : Lorcaserin suppressed GSIS in high-fat diet (HFD)-fed mice in a dose-dependent manner. It did not change insulin synthesis ATP content, but decreased cytosolic free calcium level in MIN6 cells stimulated with glucose .

2. Weight Loss in Obese and Overweight Adults

  • Summary of Application : Lorcaserin is a novel selective agonist of the serotonin 2C receptor. It was evaluated for its effects on body weight, cardiovascular risk factors, and safety in obese and overweight patients .
  • Methods of Application : This was a randomized, placebo-controlled, double-blind, parallel arm trial conducted at 97 U.S. research centers .
  • Results : Significantly more patients treated with lorcaserin lost at least 5% of baseline body weight as compared with placebo. Weight loss of at least 10% was achieved by 22.6% of patients receiving lorcaserin .

3. Preparation of Osmotic-Pump Lorcaserin Hydrochloride Controlled-Release Tablets

  • Summary of Application : Long-term and constant-release osmotic-pump lorcaserin hydrochloride controlled-release tablets (OP LH CRTs) were prepared .
  • Methods of Application : The study investigated the influencing factors of LH release and optimized the formulation .
  • Results : The mechanism of release of LH from OP LH CRTs in vitro was investigated .

Safety And Hazards

In February 2020, the FDA issued a Drug Safety Communication requesting the manufacturer of Belviq (lorcaserin hydrochloride tablets, 10 mg) and Belviq XR (lorcaserin hydrochloride extended-release tablets, 20 mg) to voluntarily withdraw these products from the U.S. market. This decision was based on the results of a clinical trial assessing the risk of heart-related problems that found that patients treated with lorcaserin may have a higher risk of cancer .

Propriétés

IUPAC Name

(5R)-7-chloro-5-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClN.ClH/c1-8-7-13-5-4-9-2-3-10(12)6-11(8)9;/h2-3,6,8,13H,4-5,7H2,1H3;1H/t8-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITIHHRMYZPNGRC-QRPNPIFTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNCCC2=C1C=C(C=C2)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CNCCC2=C1C=C(C=C2)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60233650
Record name Lorcaserin hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60233650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Lorcaserin hydrochloride

CAS RN

846589-98-8
Record name Lorcaserin hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=846589-98-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Lorcaserin hydrochloride [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0846589988
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Lorcaserin hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60233650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name LORCASERIN HYDROCHLORIDE ANHYDROUS
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0QJF08GDPE
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Lorcaserin hydrochloride
Reactant of Route 2
Lorcaserin hydrochloride
Reactant of Route 3
Lorcaserin hydrochloride
Reactant of Route 4
Lorcaserin hydrochloride
Reactant of Route 5
Lorcaserin hydrochloride
Reactant of Route 6
Lorcaserin hydrochloride

Citations

For This Compound
421
Citations
Q Zhu, J Wang, X Bian, L Zhang, P Wei… - … Process Research & …, 2015 - ACS Publications
… In summary, a safe, efficient, and scalable process for the synthesis of lorcaserin hydrochloride was developed. This new six-step process enabled the production of the desired product …
Number of citations: 30 pubs.acs.org
AP Shukla, RB Kumar, LJ Aronne - Expert opinion on …, 2015 - Taylor & Francis
Introduction: Obesity is a major health priority necessitating safe and effective strategies to address the obesity epidemic. Lorcaserin is a serotonergic agonist specific to the 5HT 2C …
Number of citations: 40 www.tandfonline.com
BG Tchang, B Abel, C Zecca, KH Saunders… - Expert Opinion on …, 2020 - Taylor & Francis
Introduction: Obesity is a chronic disease caused by dysfunctional neurohormonal systems that result in excess weight, adiposopathy, and increased risk for many comorbidities …
Number of citations: 10 www.tandfonline.com
DJ Cada, TL Levien, DE Baker - Hospital Pharmacy, 2012 - journals.sagepub.com
Each month, subscribers to The Formulary Monograph Service receive 5 to 6 well-documented monographs on drugs that are newly released or are in late phase 3 trials. The …
Number of citations: 0 journals.sagepub.com
SM Hoy - Drugs, 2013 - Springer
Oral lorcaserin (BELVIQ ® ), a selective serotonin 5-HT 2C receptor agonist, is indicated in the US as an adjunct to diet and exercise in the chronic weight management of obese adults, …
Number of citations: 35 link.springer.com
KM Hurren, HD Berlie - American Journal of Health-System …, 2011 - academic.oup.com
Purpose The pharmacology, pharmacokinetics, and adverse effects of the selective serotonin (5-HT) agonist lorcaserin are reviewed, with an emphasis on efficacy and safety data from …
Number of citations: 51 academic.oup.com
R Hess, LB Cross - Postgraduate medicine, 2013 - Taylor & Francis
Lorcaserin represents a new serotonergic medication used as an adjunct to a reduced-calorie diet and increased physical activity treatment plan for chronic weight management in adult …
Number of citations: 13 www.tandfonline.com
JJ DiNicolantonio, S Chatterjee, JH O'Keefe… - Open Heart, 2014 - openheart.bmj.com
Obesity is developing into a pandemic in countries like the USA, the UK and India. 1–3 The WHO projects that by 2015, about 700 million adults will be clinically obese. 4 Obesity is a …
Number of citations: 32 openheart.bmj.com
SC Nigro, D Luon, WL Baker - Current medical research and …, 2013 - Taylor & Francis
Background: Obesity has become an epidemic in the United States and its prevalence continues to increase. Adjunctive treatment with pharmacotherapy is often reserved for individuals …
Number of citations: 35 www.tandfonline.com
KM Serafine, KC Rice, CP France - Journal of Pharmacology and …, 2015 - ASPET
(1R)-8-chloro-1-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine (lorcaserin) is approved by the United States Food and Drug Administration for treating obesity, and its therapeutic effects …
Number of citations: 33 jpet.aspetjournals.org

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.